molecular formula C7H4ClN3O B6169910 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde CAS No. 2445785-76-0

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde

Cat. No.: B6169910
CAS No.: 2445785-76-0
M. Wt: 181.58 g/mol
InChI Key: MOLOWYPPAPVSCX-UHFFFAOYSA-N
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Description

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde is a heterocyclic compound with a molecular formula of C7H4ClN3O and a molecular weight of 181.58 g/mol . This compound features a pyrrolo[2,3-c]pyridazine core structure, which is a fused bicyclic system containing both pyrrole and pyridazine rings. The presence of a chloro substituent at the 3-position and an aldehyde group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridazine with a suitable aldehyde precursor in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper chloride (CuCl) to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products Formed

    Oxidation: 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylic acid.

    Reduction: 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde is unique due to the combination of its chloro and aldehyde substituents on the pyrrolo[2,3-c]pyridazine core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

2445785-76-0

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-6-1-5-4(3-12)2-9-7(5)11-10-6/h1-3H,(H,9,11)

InChI Key

MOLOWYPPAPVSCX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=NN=C1Cl)C=O

Purity

95

Origin of Product

United States

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